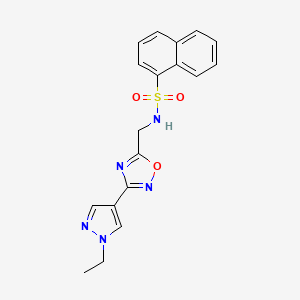

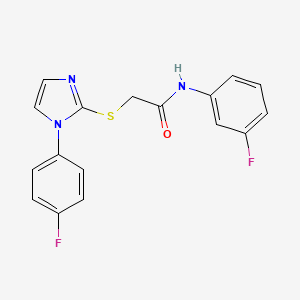

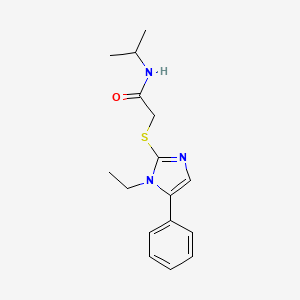

N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the fluorophenyl groups, and the formation of the thioether and acetamide groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorine atoms on the phenyl rings would likely influence the electron distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The acetamide group could undergo hydrolysis, the thioether group could be oxidized, and the imidazole ring could participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties (like melting point, boiling point, solubility, etc.) would depend on the specific arrangement of atoms and the overall molecular structure. The presence of fluorine atoms and the capability of forming hydrogen bonds might influence these properties .Aplicaciones Científicas De Investigación

Anticancer Applications

Research has demonstrated the synthesis and evaluation of imidazothiadiazole analogs, including structures related to the given compound, showing significant cytotoxic activities against different cancer cell lines. For example, some derivatives exhibited potent cytotoxic effects against breast cancer cells, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021). Additionally, compounds bearing the imidazolyl motif have been found to possess considerable anticancer activity against various cancer cell lines, suggesting their utility in developing new therapeutic agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antibacterial and Antimicrobial Activities

Derivatives of the compound have been synthesized and evaluated for their antibacterial and antimicrobial activities. Some studies have reported the successful synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial activities against various bacteria strains, indicating their potential as antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020). Moreover, sulfide and sulfone derivatives of a similar molecular scaffold have been investigated for their antimicrobial activities, demonstrating efficacy against both Gram-negative and Gram-positive bacteria as well as fungi (N. Badiger, J. Mulla, Iqbal Khazi, I. Khazi, 2013).

Anti-inflammatory and Analgesic Activities

Compounds related to "N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" have been studied for their anti-inflammatory and analgesic properties. Research indicates that some imidazolyl acetic acid derivatives synthesized from the core structure exhibited significant anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory conditions and pain management (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJAQWQEYUSBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)

![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)

![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)

![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)

![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)